molecular formula C17H17ClFNO3 B2811234 N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide CAS No. 1798485-67-2

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2811234
CAS No.: 1798485-67-2
M. Wt: 337.78
InChI Key: PLRVHBQEFVRCGS-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide is a benzamide derivative characterized by a 2-chlorophenyl group, a methoxyethyl side chain, and a 3-fluoro-4-methoxy-substituted benzamide core. Its structural features—chlorine, fluorine, and methoxy substituents—are critical for modulating electronic, steric, and solubility properties, which are common design elements in drug development .

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3/c1-22-15-8-7-11(9-14(15)19)17(21)20-10-16(23-2)12-5-3-4-6-13(12)18/h3-9,16H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRVHBQEFVRCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenyl magnesium bromide with methoxyethyl chloride to form the intermediate 2-(2-chlorophenyl)-2-methoxyethyl chloride. This intermediate is then reacted with 3-fluoro-4-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the chlorophenyl group can produce phenyl-substituted benzamides.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Agrochemical Benzamides ()

Etoberzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide) :

  • Use : Herbicide.
  • Structure : Dichlorophenyl and ethoxymethoxy groups.
  • Comparison : The target compound’s 2-chlorophenyl and methoxyethyl groups share hydrophobic characteristics with etobenzanid, but the lack of ethoxymethoxy may reduce soil persistence.

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide):

  • Use : Herbicide.
  • Structure: Difluorophenyl and trifluoromethylphenoxy groups.
  • Comparison: Diflufenican’s trifluoromethyl group enhances lipophilicity and binding to carotenoid biosynthesis enzymes.
Pharmaceutical Analogs ()

Goxalapladib (CAS-412950-27-7) :

  • Use : Atherosclerosis treatment.
  • Structure : Contains a 2-methoxyethyl-piperidinyl group and trifluoromethyl biphenyl.
  • Comparison : Both compounds incorporate methoxyethyl chains, which may improve blood-brain barrier penetration. However, Goxalapladib’s naphthyridine core and trifluoromethyl groups confer distinct pharmacokinetic profiles .

N-{2-[3-(2-Chlorophenyl)-5-(2,5-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-Oxoethyl}-N-(2-Methoxyethyl)-4-(Trifluoromethyl)Benzamide (V025-8110) :

  • Structure : Shares a 2-chlorophenyl group and methoxyethyl chain with the target compound.
  • Comparison : The pyrazole and trifluoromethyl groups in V025-8110 likely enhance binding to inflammatory targets (e.g., COX-2), whereas the target’s fluoro-methoxy combination may favor different receptor interactions .

Structural and Functional Trends

Table 1: Key Substituents and Observed Effects
Compound Substituents Key Properties/Applications Reference
Target Compound 2-Chlorophenyl, 3-Fluoro-4-Methoxy Hypothesized: Enhanced photostability, CNS activity
N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide 4-Chlorophenyl, Methyl/Methoxy Fluorescence with Pb²⁺, pH-sensitive
Etoberzanid 2,3-Dichlorophenyl, Ethoxymethoxy Herbicide, soil persistence
Goxalapladib Methoxyethyl-piperidinyl, Trifluoromethyl Atherosclerosis treatment
Key Observations:
  • Chlorophenyl Groups : Enhance hydrophobicity and receptor binding in agrochemicals (e.g., etobenzanid) and pharmaceuticals (e.g., V025-8110) .
  • Fluorine : Increases metabolic stability and electronegativity, as seen in diflufenican and the target compound .
  • Methoxyethyl Chains : Improve solubility and pharmacokinetics, critical in CNS-targeting drugs like Goxalapladib .

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide is a chemical compound that has attracted attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chlorophenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Methoxyethyl Group : Enhances solubility and bioavailability.
  • Fluoro and Methoxy Substituents : These groups are known to influence the pharmacokinetic properties and biological activity.

IUPAC Name

This compound

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit certain pathways involved in disease processes, leading to therapeutic effects. For instance, it is hypothesized that the compound may modulate the activity of enzymes involved in cancer cell proliferation.

Antiproliferative Effects

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-75.0
HCT 1164.5
HEK 2936.0

The IC50 value indicates the concentration required to inhibit cell proliferation by 50%. In this context, lower IC50 values signify higher potency.

Antioxidant Activity

Studies have also evaluated the antioxidant properties of this compound. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is linked to various diseases.

Method Activity (µM) Reference
DPPH Scavenging20
ABTS Assay15
FRAP Assay18

These results suggest that the compound possesses moderate antioxidant activity, which may contribute to its overall therapeutic potential.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study focused on the antiproliferative effects of this compound found that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, indicating a potential mechanism for its anticancer effects .
  • Antioxidant Potential : In vitro assays demonstrated that this compound can reduce reactive oxygen species (ROS) levels in human cell lines, suggesting its role as a protective agent against oxidative stress .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, which are essential for effective therapeutic use .

Q & A

Q. What synthetic challenges arise during scale-up, and how can they be mitigated?

  • Methodological Answer : Optimize reaction stoichiometry and solvent volume for batch reactors. For example, replace DCC with EDC·HCl for safer handling. Monitor intermediates via TLC/HPLC to detect byproducts early .

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